molecular formula C13H17NO2 B1400364 2-(Benzylamino)cyclopentanecarboxylic acid CAS No. 1355334-61-0

2-(Benzylamino)cyclopentanecarboxylic acid

Cat. No. B1400364
CAS RN: 1355334-61-0
M. Wt: 219.28 g/mol
InChI Key: FJMJOYQGUPTRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)cyclopentanecarboxylic acid (BCPCA) is an organic compound with the molecular formula C13H17NO2. It is a derivative of cyclopentanecarboxylic acid, which is a colorless nonvolatile oil .

Scientific Research Applications

Pharmaceutical Industry

2-(Benzylamino)cyclopentanecarboxylic acid: is utilized as an intermediate in the synthesis of various drugs. Its structure is conducive to chemical modifications, making it a versatile precursor in the development of pharmaceuticals .

Fragrance Industry

This compound serves as a building block in the fragrance industry. Its molecular structure allows for the creation of complex scents, contributing to the synthesis of new and unique fragrances .

Dye Synthesis

In the field of dye synthesis, 2-(Benzylamino)cyclopentanecarboxylic acid is used due to its reactive carboxylic group, which can bind to different substrates, aiding in the development of various dyes .

Organic Chemistry Research

It’s a starting material in synthetic transformations within organic chemistry research. Researchers utilize it to study and develop new chemical reactions and pathways .

Environmental Impact Studies

The environmental impact of 2-(Benzylamino)cyclopentanecarboxylic acid is also a significant area of study. While it is biodegradable, its improper disposal could lead to short-term environmental damage, thus necessitating research into its safe handling and disposal .

Safety and Handling Measures

Research into the safe handling of 2-(Benzylamino)cyclopentanecarboxylic acid is crucial due to its corrosive nature. Studies focus on developing guidelines for its storage, handling, and disposal to prevent harm to individuals and the environment .

Future Prospects

Ongoing research aims to uncover new applications and more sustainable methods of synthesizing 2-(Benzylamino)cyclopentanecarboxylic acid . Efforts are being made to reduce the energy consumption and environmental impact of its production .

properties

IUPAC Name

2-(benzylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMJOYQGUPTRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)cyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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